2-[(4-Methoxy-phenylcarbamoyl)-methyl]-3-phenyl-butyric acid
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Overview
Description
2-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-PHENYLBUTANOIC ACID is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxyphenyl group, a carbamoylmethyl group, and a phenylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-PHENYLBUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through a series of reactions involving methoxybenzene and suitable reagents.
Carbamoylation: The methoxyphenyl intermediate undergoes carbamoylation using a carbamoylating agent to introduce the carbamoylmethyl group.
Coupling with Phenylbutanoic Acid: The final step involves coupling the carbamoylated intermediate with phenylbutanoic acid under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-PHENYLBUTANOIC ACID may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-PHENYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-PHENYLBUTANOIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-PHENYLBUTANOIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-PHENYLBUTANOIC ACID: shares structural similarities with other carbamoyl and phenylbutanoic acid derivatives.
2-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-PHENYLBUTANOIC ACID: is compared with compounds like 2-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-PHENYLBUTANOIC ACID and 2-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-PHENYLBUTANOIC ACID.
Uniqueness
The uniqueness of 2-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-PHENYLBUTANOIC ACID lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H21NO4 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-4-oxo-2-(1-phenylethyl)butanoic acid |
InChI |
InChI=1S/C19H21NO4/c1-13(14-6-4-3-5-7-14)17(19(22)23)12-18(21)20-15-8-10-16(24-2)11-9-15/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
ZJYVULGZOQUTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)NC2=CC=C(C=C2)OC)C(=O)O |
solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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